Sucrose 6,6'-dilaurate

Description

Contextualization within the Field of Sucrose (B13894) Esters

Sucrose esters are a broad group of molecules synthesized from renewable resources like sucrose and fatty acids. core.ac.uk Their versatility stems from the wide range of hydrophilic-lipophilic balance (HLB) values they can possess, which can be tailored by adjusting the type of fatty acid and the degree of esterification. wikipedia.orgbohrium.com This tunable nature allows for their use in a variety of applications, from emulsifiers in food and cosmetics to agents in pharmaceutical formulations. ontosight.aimdpi.com

The synthesis of sucrose esters can be achieved through both chemical and enzymatic routes. bohrium.com Chemical synthesis often involves high temperatures and can lead to a mixture of mono-, di-, and triesters, making the isolation of a specific compound challenging. bohrium.comdss.go.th Enzymatic synthesis, on the other hand, offers a more regioselective and environmentally friendly alternative, often utilizing lipases to catalyze the reaction under milder conditions. bohrium.comnih.gov

Significance of Sucrose 6,6'-dilaurate as a Chemical Entity

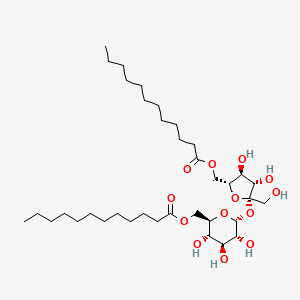

This compound, with the chemical formula C36H66O13, stands out due to the specific positioning of its two lauric acid chains on the sucrose backbone. nih.gov This precise structure imparts distinct physicochemical properties that are being leveraged in advanced research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C36H66O13 |

| Molecular Weight | 706.9 g/mol |

| Appearance | White or off-white powder |

| Solubility | Low aqueous solubility |

The data in this table has been compiled from various sources. core.ac.uknih.govchemicalbook.com

The regioselective synthesis of sucrose esters like the 6,6'-dilaurate is a key area of study. Achieving high selectivity for the primary hydroxyl groups at the 6 and 6' positions is crucial for obtaining the desired properties. sci-hub.se Research has explored various catalytic systems and reaction conditions to optimize the yield of specific isomers. For instance, the use of certain lipases, such as those from Candida antarctica, has shown promise in preferentially catalyzing esterification at these primary positions. core.ac.ukresearchgate.net

The unique structure of this compound makes it a valuable tool in materials science and nanotechnology. Its amphiphilic nature allows it to self-assemble into various structures, such as micelles and vesicles, which can be used for the encapsulation and delivery of active compounds. sci-hub.se Furthermore, its ability to act as a stabilizer in emulsions is being investigated for the creation of novel formulations in pharmaceuticals and other industries. ontosight.ai The study of its behavior at interfaces and its role in the formation of complex macromolecular structures continues to be an active area of research.

Properties

CAS No. |

20881-06-5 |

|---|---|

Molecular Formula |

C36H66O13 |

Molecular Weight |

706.9 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-5-(dodecanoyloxymethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate |

InChI |

InChI=1S/C36H66O13/c1-3-5-7-9-11-13-15-17-19-21-28(38)45-23-26-30(40)32(42)33(43)35(47-26)49-36(25-37)34(44)31(41)27(48-36)24-46-29(39)22-20-18-16-14-12-10-8-6-4-2/h26-27,30-35,37,40-44H,3-25H2,1-2H3/t26-,27-,30-,31-,32+,33-,34+,35-,36+/m1/s1 |

InChI Key |

ITWBEULHMPBCFM-SDBGFSJOSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCC)O)O)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)CCCCCCCCCCC)O)O)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Regioselective Functionalization of Sucrose

Chemical Esterification Approaches

Chemical synthesis of sucrose (B13894) esters, including laurates, is challenging in terms of regioselectivity due to the presence of eight hydroxyl groups on the sucrose molecule with similar reactivity. rpi.edu The three primary hydroxyl groups (at positions 6, 1', and 6') are generally more reactive than the five secondary ones, yet achieving selective acylation at only the 6 and 6' positions is difficult through conventional chemical means. google.com

Transesterification Processes

The most common chemical method for producing sucrose esters is transesterification. This process involves reacting sucrose with a fatty acid ester, such as a methyl or vinyl ester of lauric acid, in the presence of a catalyst. core.ac.ukassemblingsugars.fr The use of vinyl esters is particularly advantageous as the reaction is irreversible; the vinyl alcohol formed during the process tautomerizes to acetaldehyde, which is readily removed, shifting the equilibrium towards the formation of the sucrose ester. rpi.edu

A typical procedure involves dissolving sucrose in a suitable organic solvent, as it is insoluble in many common reaction media. researchgate.net Solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are frequently used for this purpose. rpi.edusemanticscholar.org Once the sucrose is dissolved, the lauric acid ester and a catalyst are added to initiate the reaction. The process often yields a complex mixture of mono-, di-, and higher esters, necessitating extensive purification to isolate a specific compound like Sucrose 6,6'-dilaurate. assemblingsugars.fr

Catalyst Systems and Reaction Conditions

Base catalysts are predominantly used in the transesterification of sucrose. These catalysts facilitate the deprotonation of the sucrose hydroxyl groups, making them more nucleophilic and reactive towards the fatty acid ester. The choice of catalyst and reaction conditions significantly influences the reaction's outcome, though precise control to yield only the 6,6'-diester remains a significant challenge.

The reaction is typically conducted under anhydrous conditions at elevated temperatures to enhance reaction rates and sucrose solubility. researchgate.nete3s-conferences.org However, high temperatures can also lead to the degradation of sucrose, a phenomenon known as caramelization. google.com Solvent-free, or "melt," processes exist where a molten mixture of reactants is used, but these often require high temperatures (110-175 °C) and can result in a mixture of ester products. semanticscholar.orggoogle.com

Table 1: Common Catalyst Systems and Conditions for Chemical Transesterification of Sucrose

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Observations |

| Potassium Carbonate (K₂CO₃) | Methyl laurate | Methanol (B129727) | 40 - 65 | Conventional and ultrasound-assisted methods studied. patsnap.com |

| Disodium Hydrogen Phosphate (Na₂HPO₄) | Vinyl laurate | DMSO | 40 | Yields higher percentage of monoesters. rpi.edu |

| Sodium Methoxide | Fatty acid methyl ester | DMSO/DMF | ~90 | By-product methanol is removed to drive equilibrium. semanticscholar.org |

| Potassium Hydroxide (KOH) | Methyl palmitate | None (Melt) | 125 - 135 | Requires a co-melting agent like magnesium stearate (B1226849). assemblingsugars.fr |

Enzymatic Synthesis Strategies

Enzymatic synthesis offers a powerful alternative to chemical methods, providing high regioselectivity under mild reaction conditions. Lipases, in particular, have been extensively studied for their ability to catalyze the esterification of sucrose with remarkable specificity, allowing for the targeted synthesis of compounds like this compound. core.ac.uknih.gov

Biocatalyst Screening and Engineering for Regioselectivity

The key to successful enzymatic synthesis of a specific sucrose ester lies in the selection of the appropriate biocatalyst. Different lipases, derived from various microbial sources, exhibit distinct selectivities for the different hydroxyl groups on the sucrose molecule. This inherent specificity can be harnessed to direct the acylation to the desired positions, such as the 6 and 6' primary hydroxyls.

Research has demonstrated that the lipase (B570770) from Candida antarctica B (often immobilized and known as Novozym 435) is particularly effective for the synthesis of 6,6'-di-acylsucrose. core.ac.uk In a controlled study, this enzyme was used to catalyze the transesterification of sucrose with vinyl laurate. The reaction was performed in a solvent system composed of 2-methyl-2-butanol (B152257) and dimethylsulfoxide (DMSO), which helps to solubilize both the polar sucrose and the nonpolar fatty acid ester. core.ac.uk This specific enzymatic approach allows for the direct and high-yield production of this compound, minimizing the formation of other isomers and degrees of esterification.

The source of the lipase is a critical factor determining the final product's structure. A comparative analysis highlights the distinct regioselectivity of different enzymes. While Candida antarctica B lipase preferentially produces the 6,6'-diester, the lipase from Thermomyces lanuginosus selectively catalyzes the synthesis of the 6-O-monoester under similar reaction conditions. core.ac.uk This demonstrates that by choosing the appropriate enzyme, the synthesis can be precisely directed towards either a specific monoester or a specific diester.

The preparation of the enzyme, such as immobilization, also plays a crucial role. Immobilized enzymes, like Novozym 435 (where Candida antarctica lipase B is adsorbed onto a resin), offer enhanced stability, particularly in organic solvents, and allow for easier separation from the reaction mixture and potential for reuse. core.ac.uknih.gov

Table 2: Influence of Lipase Source on Regioselectivity in Sucrose Acylation

| Enzyme Source | Acyl Donor | Solvent System | Primary Product(s) |

| Candida antarctica B (Novozym 435) | Vinyl laurate | 2-methyl-2-butanol / DMSO | This compound |

| Thermomyces lanuginosus | Vinyl laurate | 2-methyl-2-butanol / DMSO | Sucrose 6-laurate |

| Candida rugosa | Fatty acids from coconut/palm oil | n-hexane | Mixture of sucrose esters |

| Subtilisin | Vinyl esters | Pyridine | 1'-O-acyl sucrose (major), 1',6-di-O-acyl sucrose (minor) rpi.edu |

Reaction Media Optimization for Enhanced Conversion and Selectivity

The choice of reaction medium is critical in sucrose ester synthesis, as it directly addresses the fundamental challenge of reactant immiscibility between the hydrophilic sucrose and the lipophilic fatty acid derivative. redalyc.orgdntb.gov.ua Optimization of the reaction media is geared towards enhancing contact between reactants to improve conversion rates and selectivity.

Solvent-Based Systems (e.g., Two-Solvent Mixtures)

Historically, the synthesis of sucrose esters has been conducted in solvents capable of dissolving both polar sucrose and nonpolar lipids. redalyc.org Dimethylformamide (DMF) was one of the first solvents used, later replaced by the less hazardous and more economical dimethyl sulfoxide (DMSO). ysu.amwikipedia.org These polar aprotic solvents facilitate a homogeneous reaction environment, typically for transesterification between sucrose and a fatty acid methyl ester using a basic catalyst like potassium carbonate. ysu.amgoogle.com

Modern approaches have explored more advanced and "greener" solvent systems. Ionic liquids (ILs) have shown promise due to their ability to dissolve both polar and non-polar species, creating a unified phase for the reaction. researchgate.net For instance, the use of 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) in a solvent like 2-methyl-2-butanol has been shown to effectively promote transesterification, accelerating the reaction rate due to enhanced sucrose solubility. researchgate.net Another innovative approach involves using supercritical CO2 as a solvent, particularly in enzyme-catalyzed reactions. Its non-toxic and non-flammable nature makes it a suitable medium for producing food-grade additives. researchgate.net

| Solvent System | Description | Advantages | Challenges | Source |

|---|---|---|---|---|

| DMSO / DMF | Polar aprotic solvents used in traditional transesterification. | Good solubility for sucrose and catalysts. | High boiling points, toxicity concerns, and difficult to remove from the final product. | ysu.amwikipedia.orgresearchgate.net |

| Propylene (B89431) Glycol | Used in the "emulsion process" to create a microemulsion of reactants. | Facilitates reaction between immiscible components. | Requires high vacuum and extended time for removal. | wikipedia.orggoogle.com |

| Ionic Liquids (e.g., [Bmim][OAc]) | Salts that are liquid at low temperatures, capable of dissolving a wide range of substances. | Enhances sucrose solubility, accelerates reaction, considered a "green" alternative. | Cost and recyclability can be concerns. | researchgate.netresearchgate.net |

| Supercritical CO₂ | CO₂ above its critical temperature and pressure, exhibiting properties of both a gas and a liquid. | Non-toxic, non-flammable, easily removed, ideal for food and pharmaceutical applications. | Requires high-pressure equipment. | researchgate.net |

Solvent-Free and Neat Reaction Systems

To create more environmentally friendly and cost-effective processes, significant research has focused on solvent-free synthesis methods. acs.orgacs.org These systems operate by creating a molten, reactive mixture of the starting materials without the need for volatile organic compounds. acs.orgassemblingsugars.fr A major challenge in these systems is the poor reactivity of solid sucrose with liquid fatty acid esters, which can lead to low yields of the desired monoesters and a prevalence of higher-substituted polyesters. assemblingsugars.fr

A key innovation in this area is the co-melting of sucrose with a multivalent cation soap, such as magnesium or zinc stearate. assemblingsugars.frresearchgate.net In the presence of a basic catalyst like potassium hydroxide, this mixture forms a homogeneous, melted paste at temperatures around 125-135°C, well below the caramelization temperature of sucrose (approx. 160-186°C). redalyc.orgassemblingsugars.fr This homogenous paste allows the reaction to proceed with kinetics similar to those seen in solvent-based systems, favoring the formation of mono- and diesters. assemblingsugars.fr In contrast, reactions without this co-melting agent are heterogeneous, much slower, and yield primarily polyesters. assemblingsugars.fr Other strategies to improve reactant compatibility in solvent-free systems include the use of emulsifiers (such as the final sucrose ester product or potassium soaps), ultrasonic irradiation, and sand-milling pretreatment to reduce sucrose particle size. redalyc.orgacs.orgresearchgate.net

| Solvent-Free Method | Key Principle | Typical Conditions | Outcome | Source |

|---|---|---|---|---|

| Co-melting with Metal Alkanoate | Addition of a divalent metal soap (e.g., magnesium stearate) creates a homogeneous melted paste. | 125-135°C, vacuum, basic catalyst (e.g., KOH). | Fast reaction, high yield of mono- and diesters (e.g., 74% total yield). | assemblingsugars.fr |

| Emulsifier Addition | Use of a contacting agent (e.g., potassium palmitate, glycerol (B35011) monostearate) to disperse solid sucrose in the liquid fatty acid ester. | 100-140°C, 5-15 wt% emulsifier, basic catalyst (e.g., K₂CO₃). | Improved conversion (around 40%) and high monoester content (up to 68%). | redalyc.orgsemanticscholar.org |

| No Additive | Direct reaction of solid sucrose with liquid fatty acid ester and a base. | Heterogeneous mixture, slow reaction. | Poor yield of monoesters; main products are polyesters and soaps. | assemblingsugars.fr |

Acyl Donor Selection and Impact on Esterification Efficiency

The choice of the acyl donor—the molecule that provides the laurate fatty acid chain—is a critical factor that influences reaction conditions, efficiency, and byproducts. The most common industrial methods involve transesterification, where an existing ester is exchanged. redalyc.orggoogle.com

Fatty acid methyl esters (FAMEs), such as methyl laurate, are widely used in both solvent-based and solvent-free processes. assemblingsugars.frgoogle.com Transesterification with FAMEs is preferred over direct esterification with fatty acids because it avoids the formation of water, which can promote the reverse hydrolysis reaction and saponification of the fatty acid with the basic catalyst. redalyc.orge3s-conferences.org

For laboratory-scale or specialized syntheses seeking higher reactivity and yields, more activated acyl donors are employed. These include:

Vinyl esters (e.g., vinyl laurate): These are highly effective as the transesterification reaction is essentially irreversible, because the vinyl alcohol byproduct tautomerizes to acetaldehyde. researchgate.netresearchgate.net This drives the reaction forward, leading to high conversions. researchgate.net

Acid anhydrides and acyl chlorides : These are very reactive acylating agents but are more expensive and can generate corrosive byproducts (e.g., HCl from acyl chlorides), making them less suitable for industrial food-grade production. bohrium.comysu.ammdpi.com

Activated esters (e.g., N-acylthiazolidinethiones): These have been studied for achieving high regioselectivity under specific laboratory conditions. researchgate.net

| Acyl Donor | Reaction Type | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Fatty Acid (e.g., Lauric Acid) | Direct Esterification | Direct route. | Requires high temperatures; produces water which can cause hydrolysis/saponification; risk of sucrose degradation. | ysu.ame3s-conferences.org |

| Fatty Acid Methyl Ester (FAME) | Transesterification | Commonly used industrially; avoids water formation; relatively inexpensive. | Reversible reaction; methanol byproduct must be removed to drive equilibrium. | redalyc.orgwikipedia.org |

| Triglycerides | Transesterification | Can be used directly from natural oils. | Complex reaction mixture with glycerol byproducts. | bohrium.comgoogle.com |

| Vinyl Ester (e.g., Vinyl Laurate) | Transesterification | Irreversible reaction leads to very high conversion and yields. | Higher cost compared to FAMEs. | researchgate.netresearchgate.netresearchgate.net |

| Acyl Chlorides / Anhydrides | Acylation | Highly reactive. | Expensive; produce corrosive byproducts; not ideal for food applications. | bohrium.commdpi.com |

Challenges and Innovations in Sucrose Ester Synthesis

The synthesis of specific sucrose esters like this compound is complicated by inherent chemical challenges. Overcoming these hurdles has been the focus of significant research, leading to innovative methodologies.

Overcoming Reactant Miscibility Limitations

The primary obstacle in sucrose ester synthesis is the mutual insolubility of hydrophilic sucrose and lipophilic acyl donors. redalyc.orgdntb.gov.ua This immiscibility creates solid-liquid or liquid-liquid interfaces that severely limit reaction rates and conversion. redalyc.org Innovations to overcome this are central to all effective synthetic strategies:

Homogenization in Solvents : The use of solvents like DMSO or DMF creates a single phase where reactants can interact freely. redalyc.org

Microemulsion Systems : In this process, a solvent like propylene glycol is used with a surfactant to form a stable microemulsion of the reactants, increasing the interfacial area for reaction. wikipedia.orggoogle.com

Solvent-Free Co-Melting : As discussed, adding agents like magnesium stearate creates a homogeneous molten paste, effectively acting as a solvent and eliminating the miscibility barrier. assemblingsugars.fr

Use of Emulsifiers : Adding a small amount of a pre-made sucrose ester or a fatty acid soap (e.g., potassium palmitate) can act as a phase-transfer catalyst or emulsifier, improving contact between the immiscible phases in a neat system. redalyc.orgsemanticscholar.org

Physical Methods : Techniques such as ultrasonic irradiation and high-speed milling (sand-milling) can physically break down sucrose particles and disperse them into the lipid phase, increasing the reactive surface area. acs.orgresearchgate.netbiointerfaceresearch.com

Control of Degree of Esterification and Positional Selectivity

Sucrose possesses three primary hydroxyl groups (at the 6, 6', and 1' positions) and five secondary hydroxyl groups. The primary hydroxyls are generally more reactive, making them the initial sites of acylation. mdpi.comresearchgate.net Controlling the reaction to produce a specific diester like 6,6'-dilaurate requires precise control over both the number of acyl groups added (degree of esterification) and their location (positional selectivity).

Degree of Esterification : This is primarily controlled by manipulating the reaction stoichiometry, temperature, and time. ysu.am To favor the formation of mono- and diesters, a limited molar ratio of the acyl donor to sucrose is used. acs.org Prolonged reaction times or an excess of the acyl donor will lead to the formation of higher esters (triesters and polyesters). ysu.amassemblingsugars.fr

Positional Selectivity : Achieving high regioselectivity for the 6 and 6' positions is a significant challenge.

Enzymatic Synthesis : This is one of the most effective methods for achieving high regioselectivity. Lipases and some proteases can catalyze the esterification with a strong preference for the primary hydroxyl groups, particularly the 6-OH position. researchgate.netresearchgate.net For example, metalloprotease Thermolysin shows a preference for the 6-OH position of sucrose. researchgate.net Enzymatic reactions are conducted under milder conditions, preventing sucrose degradation and acyl migration. bohrium.commdpi.com

Chemical Synthesis : While often less selective, certain chemical strategies can favor specific positions. The use of a dibutyltin (B87310) acetal (B89532) intermediate has been shown to enhance the nucleophilicity of the C-6 oxygen, directing subsequent acylation to that position. mssm.edu Advanced organic chemistry techniques, such as the Mitsunobu reaction, have also been employed to achieve selective di-esterification at the 6-O and 6'-O positions in a laboratory setting. researchgate.net

Ultimately, most commercial production methods result in a mixture of regioisomers and products with varying degrees of esterification. bohrium.commdpi.com The final product is often characterized by its average degree of substitution and the percentage of monoester content, which determines its hydrophilic-lipophilic balance (HLB) and functional properties.

Advanced Characterization and Structural Elucidation of Sucrose Dilaurates

Chromatographic Separation and Purification Techniques

Chromatography is indispensable for isolating specific sucrose (B13894) ester isomers from the heterogeneous product mixture, which often includes unreacted sucrose, monoesters, diesters, and other polyester (B1180765) derivatives.

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analytical and preparative separation of sucrose dilaurate isomers. Reversed-phase (RP-HPLC) is the most common mode used for this purpose. researchgate.net The separation mechanism relies on the differential partitioning of isomers between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

The elution order of sucrose esters is influenced by the degree of esterification and the position of the acyl chains. Generally, as the number of ester groups increases, the compound becomes more hydrophobic and elutes later. Within the diester fraction, subtle differences in the polarity of various regioisomers allow for their resolution. For instance, the separation of sucrose laurate regioisomers can be achieved using mobile phases consisting of acetonitrile/water or methanol (B129727)/water gradients. sielc.comnih.gov

Researchers have systematically evaluated various elution strategies to optimize the separation of sucrose alkanoate regioisomers. nih.gov For sucrose laurate, isocratic elution with an increased flow rate has been shown to improve separation and reduce analysis time compared to standard isocratic methods. nih.gov The use of detectors such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is necessary since sucrose esters lack a strong UV chromophore. researchgate.netnih.gov

Table 1: Example HPLC Conditions for Sucrose Ester Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C8 or C18 (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water researchgate.netnih.gov |

| Flow Rate | 1.0 - 2.0 mL/min nih.gov |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |

| Column Temperature | 40°C researchgate.net |

Thin-Layer Chromatography (TLC) for Substitution Pattern Analysis

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative analysis of sucrose ester reaction mixtures. nih.govresearchgate.net It allows for the preliminary assessment of the conversion of reactants and the distribution of products based on their degree of substitution.

Using a silica (B1680970) gel plate as the stationary phase, compounds are separated based on their polarity. A typical mobile phase for sucrose esters consists of a solvent mixture such as toluene-ethyl acetate-methanol-water. nih.govresearchgate.net After development, the plate is visualized using a reagent that reacts with the sugar moiety, producing colored spots.

The resulting retardation factor (Rf) values are inversely proportional to the polarity of the compounds. Unreacted sucrose, being highly polar, has a very low Rf value. Monoesters are less polar and travel further up the plate, while diesters, triesters, and higher esters exhibit progressively higher Rf values. nih.govresearchgate.net This technique can effectively separate fractions of mono-, di-, and triesters, providing a quick visual confirmation of the reaction's progress and product composition. researchgate.net

Table 2: Typical Rf Values for Sucrose Esters on Silica Gel TLC

| Compound Class | Approximate Rf Value |

|---|---|

| Sucrose | < 0.1 |

| Monoesters | ~ 0.16 nih.govresearchgate.net |

| Diesters & Higher Esters | 0.38 - 0.93 nih.govresearchgate.net |

Note: Rf values are highly dependent on the specific solvent system and experimental conditions.

Liquid-Liquid Extraction Methodologies for Product Enrichment

Liquid-liquid extraction is a fundamental purification technique used to enrich the desired sucrose dilaurate fraction by separating it from more polar or nonpolar impurities. youtube.com This method operates on the principle of differential solubility of components in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com

Following a synthesis reaction, the crude product mixture can be partitioned between water and a suitable organic solvent like ethyl acetate (B1210297). The highly polar unreacted sucrose and some polar catalysts will preferentially dissolve in the aqueous phase. The less polar sucrose esters, including the target Sucrose 6,6'-dilaurate, will be concentrated in the organic phase. greenskybio.com

This process is often used as an initial large-scale purification step. After extraction, the organic solvent is evaporated to yield an enriched mixture of sucrose esters. greenskybio.com Further chromatographic techniques, such as column chromatography or preparative HPLC, are then required to isolate the specific dilaurate isomers from the enriched mixture. The efficiency of the extraction is influenced by factors such as the choice of solvent and the pH of the aqueous phase. lbl.gov

Spectroscopic and Spectrometric Analysis

Once a purified sample of a sucrose dilaurate isomer is obtained, spectroscopic and spectrometric methods are employed for unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise location of the lauroyl groups on the sucrose molecule. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to assign all proton and carbon signals and establish connectivity within the molecule. biointerfaceresearch.comnih.gov

The key principle in identifying the substitution sites is the observation of acylation-induced downfield shifts. When a hydroxyl group is esterified, the signal of the proton attached to the acylated carbon (H-C-O-CO-R) and the signal of the carbon itself (C -O-CO-R) shift to a lower field (higher ppm value) in the NMR spectrum compared to their positions in unsubstituted sucrose. mdpi.com

For this compound, esterification occurs at the primary hydroxyl groups on C-6 of the glucose unit and C-6' of the fructose (B13574) unit. Consequently, the ¹H and ¹³C NMR spectra will show significant downfield shifts for the signals corresponding to the H-6, H-6', C-6, and C-6' atoms. researchgate.net By comparing the spectra of the isolated product with that of native sucrose and other isomers, the 6,6'-disubstituted pattern can be unequivocally confirmed. biointerfaceresearch.com

Table 3: Illustrative ¹³C NMR Chemical Shift Changes (δ, ppm) upon Acylation of Sucrose

| Carbon Atom | Sucrose (in D₂O) | This compound (Illustrative) |

|---|---|---|

| C-1 | 93.1 | ~93.0 |

| C-2 | 72.0 | ~72.1 |

| C-3 | 73.4 | ~73.5 |

| C-4 | 70.3 | ~70.2 |

| C-5 | 73.3 | ~73.4 |

| C-6 | 61.3 | ~63-65 (Downfield Shift) |

| C-1' | 62.4 | ~62.3 |

| C-2' | 104.6 | ~104.5 |

| C-3' | 77.4 | ~77.3 |

| C-4' | 74.9 | ~74.8 |

| C-5' | 82.3 | ~82.2 |

| C-6' | 63.5 | ~65-67 (Downfield Shift) |

Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data for unsubstituted sucrose is referenced from literature. mdpi.combmrb.io

Mass Spectrometry (MS) Techniques for Molecular and Conformational Stability Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the sucrose dilaurate and to gain insights into its structural stability. Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate intact molecular ions, typically as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). tandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. tandfonline.comresearchgate.net

Tandem mass spectrometry (MS/MS) is particularly valuable for structural analysis. In an MS/MS experiment, the molecular ion of a specific isomer is isolated and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides clues about the structure and stability of the molecule.

The primary fragmentation pathway for sucrose esters involves the cleavage of the glycosidic bond between the glucose and fructose units. tandfonline.comyoutube.com The relative stability of this bond and the subsequent fragmentation pathways can differ between regioisomers. tandfonline.comresearchgate.net For example, studies comparing 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose have shown that the position of the fatty acid ester significantly affects the conformational stability and the resulting fragmentation pathways, with the glycosidic linkage in 6-O-lauroyl sucrose appearing more stable than in the 6'-O-regioisomer. tandfonline.comresearchgate.net Similar principles apply to the analysis of diesters, where the fragmentation patterns can help differentiate between isomers like this compound and others.

Table 4: Key Ions Observed in Mass Spectrometry of Sucrose Dilaurates

| Ion | Description |

|---|---|

| [M+Na]⁺ | Sodiated molecular ion of Sucrose dilaurate |

| [M+K]⁺ | Potassiated molecular ion of Sucrose dilaurate |

| Fragment Ions | Result from cleavage of the glycosidic bond and other bonds, providing structural information. tandfonline.comresearchgate.net |

MALDI-TOF MS Applications

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of sucrose esters. nih.govsemanticscholar.org It allows for the rapid determination of the molecular weight distribution of sucrose esters in a sample, providing insights into the degree of substitution. znaturforsch.com In the analysis of sucrose dilaurates, MALDI-TOF MS can confirm the presence of the target compound by identifying the corresponding molecular ion peak.

For instance, in the analysis of a mixture of sucrose laurate regioisomers, MALDI-TOF MS would be expected to show characteristic signals for the molecular ion adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺). researchgate.net This technique is particularly advantageous for analyzing crude plant extracts or reaction mixtures without extensive sample clean-up. nih.govsemanticscholar.org The choice of matrix is critical for successful analysis, with dihydroxybenzoic acid (DHB) often being a suitable option for sucrose esters. nih.govsemanticscholar.org

| Ion | Expected m/z for Sucrose Dilaurate |

| [M+Na]⁺ | 729.4 |

| [M+K]⁺ | 745.5 |

Note: The m/z values are calculated based on the molecular weight of sucrose dilaurate (C36H66O13) and the atomic weights of Na and K.

ESI-MS/MS Fragmentation Pathway Studies

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides detailed structural information about sucrose esters by analyzing their fragmentation patterns. researchgate.netresearchgate.net This technique is instrumental in differentiating between regioisomers, such as distinguishing this compound from other sucrose dilaurate isomers. researchgate.net

When subjected to collision-induced dissociation (CID), the precursor ion of a specific sucrose dilaurate will fragment in a characteristic manner. The resulting product ions can be used to pinpoint the locations of the lauroyl groups on the sucrose backbone. For example, studies on sucrose laurate regioisomers have shown that the fragmentation patterns of 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose are distinctly different, allowing for their unambiguous identification. researchgate.net The stability of the glycosidic linkage is influenced by the position of the fatty acid ester, which in turn affects the fragmentation pathways. researchgate.net The analysis of these fragmentation patterns is a key component in the structural elucidation of novel or complex sucrose esters. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the functional group analysis of sucrose dilaurates. biointerfaceresearch.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Key characteristic peaks in the FTIR spectrum of a sucrose laurate would include:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

Strong absorption bands around 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester groups. biointerfaceresearch.com

Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the carbohydrate backbone. researchgate.netnih.gov

The presence and intensity of the ester carbonyl peak can be used to confirm the esterification of sucrose. biointerfaceresearch.com

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 |

| C=O (ester) | 1735-1750 |

| C-O (ester and ether) | 1000-1300 |

X-ray Diffraction and Crystalline Structure Investigations

X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline structure of sucrose esters. researchgate.nettamu.edu The diffraction pattern obtained from an XRD analysis provides information about the arrangement of molecules in the crystal lattice, including unit cell dimensions and space group. tamu.edu The structure of sucrose itself has been confirmed by X-ray analysis. youtube.comslideshare.net

For this compound, XRD can be used to determine whether the compound is crystalline or amorphous. researchgate.net A crystalline sample will produce a diffraction pattern with sharp peaks at specific angles, while an amorphous sample will show a broad halo. researchgate.net In studies involving oleogels structured with sucrose esters, XRD has been used to assess the physical state of the structuring agents. researchgate.net The crystalline form of a sucrose ester can significantly influence its physical properties, such as melting point, solubility, and stability.

Thermal Analysis Techniques for Phase Behavior Assessment

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to assess the phase behavior and thermal stability of sucrose dilaurates. biointerfaceresearch.comnih.gov

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. biointerfaceresearch.com DSC can be used to determine the melting point and other phase transitions of this compound. The melting point of sucrose esters typically falls between 40 °C and 60 °C, depending on the fatty acid and degree of substitution. wikipedia.org In a study on the sonochemical synthesis of laurate sucrose ester, DSC was used to evaluate its plasticizing effect on PVC by observing the decrease in the glass transition temperature. biointerfaceresearch.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA can provide information about the thermal stability and decomposition of sucrose dilaurates. Sucrose esters can generally be heated to around 185 °C without losing their functionality, although color changes may occur due to caramelization of the sucrose moiety. wikipedia.org

| Thermal Property | Technique | Information Obtained |

| Melting Point | DSC | Temperature of solid-to-liquid phase transition |

| Glass Transition | DSC | Temperature of transition from a rigid to a more flexible state |

| Thermal Stability | TGA | Temperature at which the compound begins to decompose |

Molecular Interactions and Supramolecular Assembly of Sucrose 6,6 Dilaurate

Intermolecular Forces and Hydrogen Bonding Networks

The molecular interactions of Sucrose (B13894) 6,6'-dilaurate are dictated by two primary types of intermolecular forces. The sucrose moiety, with its numerous hydroxyl (-OH) groups, is capable of forming extensive hydrogen bond networks. researchgate.net These strong, directional interactions can occur between the sucrose headgroups of adjacent molecules or with polar solvent molecules like water. researchgate.net The ability of the sucrose head to form these hydrogen bonds is a critical factor in the solubility and aggregation behavior of the molecule.

In contrast, the two laurate fatty acid chains are nonpolar and interact primarily through weaker van der Waals forces, specifically London dispersion forces. These forces arise from temporary fluctuations in electron distribution and are significant for the hydrophobic tails, promoting their association to minimize contact with polar environments. The interplay between the strong hydrogen bonding of the hydrophilic heads and the hydrophobic interactions of the lipid tails is the fundamental driver for the self-assembly phenomena observed in this compound.

Self-Assembly Phenomena in Aqueous and Non-Aqueous Media

The amphiphilic structure of Sucrose 6,6'-dilaurate leads to its spontaneous organization into ordered structures when dispersed in a solvent. In aqueous solutions, this assembly is driven by the hydrophobic effect, where the laurate tails aggregate to shield themselves from water, while the hydrophilic sucrose heads remain exposed to the aqueous phase.

Like other sucrose fatty acid esters (SFAEs), this compound is known to form micelles in aqueous solutions above a specific concentration known as the Critical Aggregation Concentration (CAC) or Critical Micelle Concentration (CMC). researchgate.net At concentrations below the CMC, the molecules exist primarily as monomers. Above the CMC, they spontaneously assemble into micelles, with the hydrophobic laurate tails forming the core and the hydrophilic sucrose heads forming the outer corona.

The CMC is a key property of a surfactant and is influenced by its molecular structure. Generally, for SFAEs, the CMC decreases as the length of the fatty acid chain increases and as the number of acyl groups per molecule increases. researchgate.net While specific CMC data for pure this compound is not widely reported, values for related sucrose esters illustrate this trend. For instance, a commercial preparation of sucrose laurate (predominantly monoester) has a reported CMC of approximately 0.36 mM in water. nih.gov It is expected that the presence of a second laurate chain in this compound would lead to a significantly lower CMC compared to its monoester counterpart due to its increased hydrophobicity.

| Sucrose Ester | Fatty Acid Chain | Number of Acyl Groups | Reported CMC (M) |

|---|---|---|---|

| Sucrose Monolaurate | C12 (Laurate) | 1 | 3.5 x 10-4researchgate.net |

| Sucrose Monostearate | C18 (Stearate) | 1 | 1.0 x 10-5researchgate.net |

At higher concentrations, sucrose esters can form more ordered lyotropic liquid crystalline phases. These phases occur when the surfactant molecules pack into structures with long-range order in one or two dimensions. For sucrose esters, common phases include the hexagonal phase, composed of cylindrical micelles packed in a hexagonal lattice, and the lamellar phase, consisting of bilayers of surfactant molecules separated by solvent layers. cibtech.org

The specific phase formed is influenced by factors such as concentration, temperature, and the molecular geometry of the surfactant. For example, sucrose stearate (B1226849) in an aqueous solution typically forms lamellar liquid crystals. cibtech.org The addition of other surfactants or oils can induce phase transitions, for instance, from a hexagonal to a lamellar phase. cibtech.org Given its structure with two fatty acid chains, this compound would be expected to readily form lamellar phases, where the two laurate tails can align within the hydrophobic layers of the bilayer structure.

Vesicles are spherical structures composed of one or more concentric surfactant bilayers enclosing a central aqueous compartment. While some amphiphiles spontaneously form vesicles, the sucrose headgroup itself has been shown to play a significant role in stabilizing pre-formed lipid bilayer vesicles. Studies have demonstrated that sucrose can protect vesicles from fusion and leakage during processes like freezing. nih.gov This protective effect is attributed to sucrose binding to the membrane interface and influencing the structure of the surrounding water. nih.gov Although direct evidence for spontaneous vesicle formation by this compound alone is limited, its molecular structure is conducive to forming bilayer arrangements, which are the fundamental components of vesicles.

Influence of Molecular Architecture on Self-Organizational Properties

The self-assembly behavior of a surfactant is fundamentally linked to its molecular architecture, often described by the critical packing parameter (Cpp). This parameter relates the volume of the hydrophobic tail (v), the area of the hydrophilic headgroup at the aggregate interface (a), and the length of the hydrophobic tail (l), according to the formula Cpp = v / (a * l). The value of Cpp predicts the geometry of the resulting aggregate (e.g., spherical micelles, cylindrical micelles, or planar bilayers).

The length and saturation of the fatty acid chains in sucrose esters have a profound impact on their self-organizational properties.

Saturation: The laurate chains in this compound are saturated, meaning they are flexible and can pack closely together. In contrast, an unsaturated fatty acid (like oleate) contains at least one double bond, which introduces a rigid "kink" into the chain. This kink increases the cross-sectional area occupied by the hydrophobic tail, thereby altering the critical packing parameter. This change in shape can influence the type of aggregate formed, potentially favoring structures with higher curvature or disrupting the ordered packing required for certain liquid crystalline phases.

Impact of Degree and Position of Esterification (e.g., 6,6'- vs. other dilaurate isomers)

The degree and particularly the position of esterification of fatty acids on the sucrose molecule have a profound impact on the physicochemical properties of sucrose esters, including their molecular interactions and supramolecular assembly. While data specifically detailing the properties of various sucrose dilaurate isomers is limited, the principles can be understood by examining the well-documented influence of acylation position on sucrose monoesters.

The sucrose molecule possesses eight hydroxyl groups with varying reactivity. The three primary hydroxyls (at the C6, C1', and C6' positions) are generally more reactive than the five secondary hydroxyls due to less steric hindrance. This inherent difference in reactivity influences which isomers are formed during synthesis and, consequently, the properties of the resulting mixture.

In the context of dilaurates, a 6,6'-dilaurate isomer, where both primary hydroxyls on the terminal carbons of the glucose and fructose (B13574) units are esterified, would present a more symmetric, bolaform-like structure compared to other dilaurate isomers (e.g., a 2,6'-dilaurate). This symmetry can influence how the molecules pack into aggregates and crystalline structures.

Furthermore, the position of the ester bond affects the chemical stability of the molecule. A study comparing 6-O-lauroyl sucrose and 6'-O-lauroyl sucrose found that the glycosidic bond in the 6-O-lauroyl isomer is more stable. researchgate.net This suggests that esterification on the glucose moiety (at the C6 position) provides greater protection to the central linkage of the sucrose molecule compared to esterification on the fructose moiety (at the C6' position). Extrapolating this to dilaurates, it can be inferred that a 6,6'-dilaurate would possess a relatively stable glycosidic bond due to the esterification at the C6 position.

The table below presents data on the properties of different sucrose laurate monoester isomers, which illustrates the significant impact of the esterification position. While this is not a direct comparison of dilaurate isomers, it provides a strong indication of the types of variations that can be expected.

| Property | 6-O-lauroyl sucrose | 6'-O-lauroyl sucrose | Reference |

|---|---|---|---|

| Glycosidic Bond Stability | Higher stability | Lower stability | researchgate.net |

| Phase Transition Temperature (°C) | 65.8 | Data not available for 6' specifically, but 1'-isomer is 46.2 | arxiv.org |

Synergistic Interactions in Mixed Surfactant Systems (e.g., with Lecithin)

Sucrose esters, including this compound, can exhibit significant synergistic interactions when combined with other surfactants, such as lecithin (B1663433). These interactions are primarily driven by modifications to the hydrogen bonding networks that govern the self-assembly of the individual surfactant molecules.

In non-polar solvents like oils, sucrose esters tend to self-assemble through extensive hydrogen bonding between the hydroxyl groups on the sucrose head groups of adjacent molecules. This can lead to the formation of various supramolecular structures. Lecithin, a mixture of phospholipids, also possesses a polar head group capable of engaging in hydrogen bonding.

Research on mixed systems of sucrose esters and sunflower lecithin in oil has demonstrated a distinct synergistic effect. researchgate.net It is hypothesized that the bulky head group of lecithin interferes with and interrupts the extensive hydrogen bonding between the sucrose ester monomers. researchgate.netnih.gov This interference modifies the self-assembly process, preventing the sucrose esters from forming their typical aggregates and instead promoting a co-assembly with the lecithin molecules.

This synergistic interaction has been shown to induce gelation in oleogels at various ratios of sucrose ester to lecithin. researchgate.net Studies have revealed that specific ratios, such as a 7:3 combination of sucrose esters to sunflower lecithin, can lead to enhanced rheological properties, suggesting a more ordered molecular arrangement. researchgate.net The formation of this improved network is attributed to hydrogen bonding between the sucrose esters and lecithin, which facilitates the creation of a dense and uniform crystalline network that effectively entraps the oil molecules. researchgate.net

The table below summarizes the key findings from studies on mixed sucrose ester and lecithin systems. It is important to note that these studies were conducted on general sucrose esters or sucrose stearate, and specific data for this compound is not available. However, the fundamental principles of these interactions are expected to be applicable.

| Phenomenon | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Gelation | Addition of sunflower lecithin (SFL) to SEs induced gelation. | Modification of the SE self-assembly. | researchgate.net |

| Rheological Properties | A 7:3 SEs:SFL ratio showed enhanced rheological properties. | Improved molecular ordering induced by SFL. | researchgate.net |

| Molecular Interactions | Interference in the hydrogen bonding between SEs monomers by SFL. | Formation of new hydrogen bonds between SEs and SFL. | researchgate.netnih.gov |

| Thermal Behavior | Peak temperature, shape, and enthalpy of crystallization and melting decreased as the SFL ratio increased. | Confirmation of interference in hydrogen bonding. | researchgate.net |

| Supramolecular Structure | New peaks observed in Small Angle X-ray Diffraction (SAXD) profiles of bi-component oleogels. | Modification of the self-assembled structure. | researchgate.net |

Research Applications in Advanced Materials and Colloidal Systems

Emulsification and Dispersion Stabilization Mechanisms

Sucrose (B13894) esters, including sucrose dilaurate, are effective non-ionic surfactants utilized for their ability to stabilize emulsions and dispersions. Their functionality is largely dictated by their hydrophilic-lipophilic balance (HLB), which can be tailored by varying the degree of esterification.

Oil-in-Water (O/W) and Water-in-Oil (W/O) Emulsion Formation and Stability

The type of emulsion that a sucrose ester will stabilize is dependent on its HLB value. Sucrose esters with higher HLB values are more hydrophilic and are effective in stabilizing oil-in-water (O/W) emulsions, while those with lower HLB values are more lipophilic and favor the formation of water-in-oil (W/O) emulsions.

For O/W emulsions, sucrose esters position themselves at the oil-water interface, with the hydrophilic sucrose head oriented towards the aqueous phase and the lipophilic fatty acid tail in the oil phase. This creates a stable interfacial film that prevents the coalescence of oil droplets. The stability of these emulsions can be influenced by factors such as the concentration of the sucrose ester, the degree of shear applied during emulsification, and the pH of the aqueous phase. For instance, at a pH below 4, sucrose esters can hydrolyze, leading to a loss of solubility and emulsifying capacity.

In W/O emulsions, sucrose esters with lower HLB values are more effective. They can form a crystalline network in the oil phase, which entraps the water droplets and enhances the stability of the emulsion. The synergistic effect of sucrose esters with other stabilizers, such as beeswax, has been shown to create a dense interfacial crystal layer, preventing droplet aggregation and improving the viscoelasticity of W/O emulsions.

| Emulsion Type | Stabilizing Mechanism | Key Factors Influencing Stability |

| Oil-in-Water (O/W) | Formation of a stable interfacial film around oil droplets. | HLB value (higher values preferred), concentration, shear, pH. |

| Water-in-Oil (W/O) | Formation of a crystalline network in the oil phase. | HLB value (lower values preferred), synergistic effects with other stabilizers. |

Role in Interface Engineering and Surface Tension Reduction

A key mechanism by which sucrose esters stabilize emulsions is through the reduction of interfacial tension between the oil and water phases. By adsorbing at the interface, they lower the energy required to create new droplets, facilitating the emulsification process. The effectiveness of a sucrose ester in reducing surface tension is related to its chemical structure, including the length of the fatty acid chain. Shorter chain fatty acid esters, like sucrose laurate, are generally efficient at lowering surface tension. Research has demonstrated that technical-grade sucrose esters can lower the surface tension of water to below 30 mN/m.

The ability of sucrose esters to modify interfaces is crucial in "interface engineering," where the properties of an interface are deliberately manipulated to achieve a desired outcome, such as enhanced emulsion stability or the controlled release of an active ingredient.

Controlled Release System Formulations

The unique properties of sucrose esters make them valuable excipients in the development of controlled release drug delivery systems. Their biocompatibility and biodegradability are particularly advantageous in pharmaceutical applications.

Development of Matrix Tablets for Sustained Release

Sucrose esters have been investigated as matrix-forming agents for the sustained release of drugs in tablet formulations. nih.gov In these systems, the drug is dispersed within a matrix of the sucrose ester. The release of the drug is controlled by the rate at which the surrounding medium penetrates the matrix and dissolves the drug, as well as by the erosion of the matrix itself.

The hydrophilic-lipophilic properties of the sucrose ester play a critical role in the drug release mechanism. Hydrophilic sucrose esters can swell in the presence of water to form a gel layer, which acts as a barrier to drug diffusion, thereby sustaining its release. nih.gov The incorporation of sucrose esters into tablet formulations has also been shown to improve the plasticity and compressibility of the powder mixtures during the manufacturing process. nih.gov Studies have demonstrated that a sustained release effect can be achieved with sucrose esters having HLB values in the range of 3 to 16. nih.gov

| Sucrose Ester Property | Effect on Matrix Tablet |

| Hydrophilicity (Higher HLB) | Increased swelling and gel formation, leading to sustained drug release. nih.gov |

| Plasticity | Improved compressibility and lubricating properties of the tablet formulation. nih.gov |

Microencapsulation of Bioactive Compounds

Microencapsulation is a process where tiny particles or droplets are surrounded by a coating to create microcapsules. This technique is used to protect sensitive bioactive compounds, mask unpleasant tastes, and control the release of the encapsulated material. nih.govresearchgate.net Sucrose esters are effective surfactants for stabilizing the emulsions used in the initial stages of microencapsulation, particularly in the solvent evaporation method. nih.govnih.gov

Their ability to form stable emulsions at low concentrations makes them a desirable alternative to other commonly used surfactants. nih.govnih.gov Research has shown that sucrose esters with HLB values between 6 and 15 can produce discrete and spherical microparticles with high encapsulation efficiency. nih.govnih.gov The choice of sucrose ester and its concentration can significantly influence the characteristics of the resulting microparticles, including their size and release properties. nih.govnih.gov In some applications, the addition of an appropriate amount of sucrose ester can improve the stability of the emulsion, leading to the production of higher quality microcapsules.

Gelation Properties and Their Influence on Release Kinetics

Certain sucrose esters exhibit temperature- and concentration-dependent gelling behavior. researchgate.net This property is of significant interest for the development of in-situ gelling drug delivery systems. These formulations are administered as a liquid and then transform into a gel at the site of action in response to physiological temperature.

The gel structure formed by the sucrose esters can act as a depot, providing sustained release of an entrapped drug. The strength of the gel, which is influenced by the type of sucrose ester and its concentration, has a direct impact on the drug release kinetics. researchgate.netresearchgate.net For instance, sucrose stearate (B1226849) has been shown to form a stronger gel structure compared to sucrose palmitate, resulting in a more sustained drug release. researchgate.net The analysis of dissolution data from these gel systems has shown that the drug release can follow different kinetic models, such as the Higuchi or Korsmeyer-Peppas models, depending on the specific formulation. researchgate.netresearchgate.net

Water-Free Colloidal Systems and Oleofoams

Sucrose 6,6'-dilaurate, a specific type of sucrose ester, has garnered attention for its role in structuring non-aqueous systems, particularly in the formation of oleofoams—foams where a non-polar liquid (oil) constitutes the continuous phase. These water-free colloidal systems are of increasing interest in various industries, including cosmetics and food, due to the demand for novel textures and waterless formulations. mdpi.com

Formation and Stabilization Mechanisms in Non-Aqueous Media

The generation of stable oleofoams using sucrose esters like this compound typically involves a process known as "hot whipping." mdpi.com In this method, the sucrose ester is dispersed in oil and heated to a temperature above its melting point. researchgate.net At this elevated temperature, the sucrose ester molecules become soluble and surface-active, enabling them to stabilize incorporated air bubbles during the whipping process. researchgate.net

The primary stabilization mechanism relies on the amphiphilic nature of the sucrose ester molecule. The sucrose head is hydrophilic, while the laurate fatty acid tails are lipophilic. In the non-aqueous environment of an oleofoam, these molecules arrange themselves at the oil-air interface. Upon formation, the foam is rapidly cooled. This cooling process is crucial as it causes the sucrose ester molecules at the interface to crystallize, forming a rigid, structured layer around the air bubbles. researchgate.net This interfacial crystallization creates a robust physical barrier that prevents bubble coalescence and disproportionation, leading to a foam structure that can remain stable for extended periods, even up to several months. biomedres.usnih.gov

Interfacial Studies of Sucrose Ester-Stabilized Oleofoams

Interfacial studies are critical to understanding the performance of sucrose esters in oleofoams. The effectiveness of a sucrose ester as a stabilizer is closely linked to its Hydrophilic-Lipophilic Balance (HLB) value. Sucrose esters cover a wide range of HLB values, which dictates their functionality as emulsifiers or foaming agents. mdpi.comwikipedia.org

Research has shown that more hydrophilic sucrose esters, which typically have a higher content of monoesters, are more effective at reducing the oil/air surface tension. mdpi.comresearchgate.net This reduction in interfacial tension facilitates the incorporation of a larger volume of air into the oil, a property measured as "over-run." mdpi.com Studies have demonstrated that higher temperatures (90–100 °C) are necessary to solubilize these more hydrophilic sucrose esters, which can lead to the highest encapsulated air volumes, sometimes up to 62%. mdpi.comresearchgate.net While this compound is a diester and thus more lipophilic than a monolaurate, its specific HLB value would determine its precise efficacy in reducing surface tension.

Table 1: Effect of Sucrose Ester (SE) Hydrophilic-Lipophilic Balance (HLB) on Oleofoam Properties

This table summarizes general findings from research on various sucrose esters in non-aqueous foams.

| SE Property | Observation | Impact on Oleofoam |

|---|---|---|

| HLB Value | Higher HLB values (more hydrophilic) | Greater reduction in oil/air surface tension. mdpi.comcosmeticsdesign-europe.com |

| Monoester Content | Higher monoester content (linked to higher HLB) | Increased encapsulated air (higher over-run). mdpi.comresearchgate.net |

| Solubilization Temp. | Higher temperatures needed for more hydrophilic SEs. mdpi.com | Enables surfactant activity for foam formation. researchgate.net |

| Oil Triglyceride Profile | Longer fatty acid chains in the oil. | More air incorporated into the foam. mdpi.com |

Applications in Structuring Agents and Texturizers (e.g., Oleogels)

Beyond foams, sucrose esters like this compound are investigated as oleogelators. Oleogels are systems where liquid oil is entrapped within a three-dimensional network of a structuring agent, resulting in a semi-solid, gel-like texture. mdpi.com This technology is valuable for creating structured fats with lower saturated fatty acid content.

Sucrose esters, when used as the sole oleogelator, often exhibit low structuration power. mdpi.comnih.gov However, their performance can be significantly enhanced when used in binary blends with other structuring agents such as monoglycerides (B3428702) (MG) or hard-fat (HF). mdpi.com The synergy between these components can lead to well-structured, self-standing oleogels with high oil-binding capacity. mdpi.comnih.gov For example, combinations of certain sucrose esters have resulted in oleogels with 100% oil-binding capacity and significantly increased hardness and viscoelasticity. mdpi.comresearchgate.net

The method of oleogel preparation also profoundly impacts the final properties of the structured oil. Different routes have been explored, including the "traditional" method (melting and cooling), the "ethanol" route, and the "foam-template" approach. nih.gov Research has shown that for some sucrose esters, the ethanol (B145695) route can produce a solid-like structure with higher hardness and elastic modulus compared to traditional methods. nih.gov The foam-template approach, which leverages the structure of a foam as a scaffold, has also shown potential for creating oleogels with high oil-binding capacity. nih.gov

The structuring mechanism in these oleogels involves the self-assembly and co-crystallization of the oleogelator molecules into a network that immobilizes the liquid oil. mdpi.com The positive interactions and potential for hydrogen bond reinforcement between sucrose esters and other oleogelators like monoglycerides are thought to contribute to the formation of a more robust and organized crystalline network. mdpi.com

Table 2: Performance of Sucrose Ester (SE) Blends in Oleogel Formation

This table represents findings from studies on binary blends of various SEs with other oleogelators.

| Oleogelator Blend | Structuration Route | Key Findings |

|---|---|---|

| SE (SP50) + Monoglycerides (MG) | Traditional | Co-crystallization observed; increase in mechanical properties. mdpi.com |

| SE (SP70) + SE (SP50) | Traditional | Well-structured oleogels with high hardness (~0.8 N) and viscoelasticity (160 kPa). mdpi.comnih.gov |

| SE (SP50) | Ethanol | Produced a solid-like structure with the highest hardness (0.4 N) among single SEs tested. nih.gov |

| SE (SP70) | Foam-Template | Showed potential for high oil binding capacity. nih.gov |

Computational and Theoretical Investigations of Sucrose 6,6 Dilaurate

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational microscope to observe the behavior of molecules over time. For Sucrose (B13894) 6,6'-dilaurate, MD simulations can reveal how the molecule flexes, interacts with its environment, and organizes into larger structures.

Conformational Landscape Analysis and Flexibility

The conformational flexibility of Sucrose 6,6'-dilaurate is a key determinant of its properties. The sucrose headgroup itself is not rigid, with the glycosidic linkage between the glucose and fructose (B13574) rings allowing for a range of conformations. scispace.com MD simulations of sucrose in aqueous solutions have shown that while the crystal structure conformation is predominant, the molecule is dynamic and can adopt other conformational basins. researchgate.net The flexibility of the sucrose moiety is influenced by intramolecular hydrogen bonds, which can be modulated by the solvent environment. researchgate.net

Table 1: Key Dihedral Angles in the Sucrose Moiety Influencing Flexibility

| Dihedral Angle | Description | Typical Observed Conformations |

| Φ (phi) | O5-C1-O1-C2' | Defines the orientation of the glucose ring relative to the glycosidic bond. |

| Ψ (psi) | C1-O1-C2'-C3' | Defines the orientation of the fructose ring relative to the glycosidic bond. |

| ω (omega) | C4-C5-C6-O6 | Describes the orientation of the primary alcohol group on the glucose ring (esterified in 6,6'-dilaurate). |

| ω' (omega prime) | C4'-C5'-C6'-O6' | Describes the orientation of the primary alcohol group on the fructose ring (esterified in 6,6'-dilaurate). |

This table is illustrative and based on general findings for sucrose and its derivatives. Specific values for this compound would require dedicated simulations.

Intermolecular Interaction Dynamics (e.g., with Solvents, Other Molecules)

The amphiphilic nature of this compound, with its hydrophilic sucrose head and hydrophobic laurate tails, governs its interactions with solvents and other molecules. In aqueous environments, the sucrose headgroup forms hydrogen bonds with water molecules, while the laurate tails are repelled by water, leading to hydrophobic interactions. scispace.com

MD simulations can quantify these interactions by calculating radial distribution functions and interaction energies. For instance, simulations of sucrose in water reveal a well-defined hydration shell around the hydroxyl groups. scispace.com For this compound, simulations would show the laurate chains avoiding contact with water and preferentially interacting with other non-polar molecules or other laurate chains. These interactions are fundamental to its role as an emulsifier, where it positions itself at oil-water interfaces.

Simulation of Self-Assembly Processes and Aggregate Formation

A hallmark of amphiphilic molecules like this compound is their ability to self-assemble into various structures such as micelles, vesicles, or lamellar phases in solution. arxiv.org The nature of these aggregates depends on factors like concentration, temperature, and the specific molecular structure of the surfactant.

MD simulations are a valuable tool for investigating the mechanisms and thermodynamics of self-assembly. core.ac.uk By placing multiple this compound molecules in a simulation box with a solvent, it is possible to observe their spontaneous aggregation. These simulations can provide detailed information on the size and shape of the resulting aggregates, the packing of the molecules within them, and the dynamics of their formation. Studies on other sucrose esters have shown that the length of the fatty acid chain significantly influences the type of self-assembled structure, with shorter chains favoring columnar liquid-crystalline structures and longer chains favoring lamellar phases. nih.gov Given the presence of two laurate chains, this compound would be expected to form more complex aggregates.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can be used to predict molecular properties and to investigate the mechanisms of chemical reactions.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations can elucidate the electronic properties of this compound, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is crucial for predicting the molecule's reactivity.

The ester groups are key reactive sites in the molecule. The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack, which is the basis for its hydrolysis. The oxygen atoms of the hydroxyl groups on the sucrose moiety are nucleophilic. The presence of the electron-withdrawing carbonyl groups in the laurate esters can influence the acidity of the remaining hydroxyl protons on the sucrose headgroup.

Energetics of Esterification and Hydrolysis Pathways

The formation (esterification) and breakdown (hydrolysis) of this compound are fundamental chemical processes. Quantum chemical calculations can be used to map out the potential energy surfaces for these reactions, identifying the transition states and calculating the activation energy barriers.

Esterification: The formation of the ester bonds in this compound typically proceeds through a transesterification reaction in industrial synthesis. assemblingsugars.frunal.edu.co Theoretical calculations can model the reaction mechanism, for example, the attack of a sucrose hydroxyl group on the carbonyl carbon of a fatty acid methyl ester, to determine the most favorable reaction pathway.

Hydrolysis: The hydrolysis of the ester bonds is a critical aspect of the biodegradability of this compound. This reaction can be catalyzed by acid or base. oit.edu Quantum chemical studies on the hydrolysis of simple esters have shown that the reaction proceeds through a tetrahedral intermediate. researchgate.net Similar calculations for this compound would provide insights into the stability of these intermediates and the energy barriers for both the acid- and base-catalyzed hydrolysis pathways. Furthermore, theoretical studies on the cleavage of the glycosidic bond in sucrose can provide a comparative understanding of the relative stability of the ester and glycosidic linkages under different conditions. researchgate.net

Table 2: Theoretical Approaches for Studying Reaction Energetics

| Theoretical Method | Application to this compound | Key Insights |

| Density Functional Theory (DFT) | Calculation of ground state and transition state geometries and energies for esterification and hydrolysis. | Provides activation energies and reaction enthalpies, allowing for the prediction of reaction rates and equilibrium positions. |

| Ab initio methods (e.g., MP2) | High-accuracy single-point energy calculations on DFT-optimized geometries. | Refines the energetic predictions for critical points on the potential energy surface. |

| Continuum Solvation Models (e.g., PCM) | Simulates the effect of a solvent on the reaction energetics. | Accounts for the influence of the solvent on the stability of reactants, intermediates, and products. |

This table presents general theoretical methods and their applicability. Specific computational studies on this compound are needed for precise energetic data.

Modeling of Interfacial Phenomena and Surfactant Adsorption

The performance of this compound as a surfactant is fundamentally linked to its behavior at interfaces, such as oil-water or air-water interfaces. Computational modeling, particularly molecular dynamics (MD) simulations, offers a powerful tool to investigate these phenomena at an atomistic level.

MD simulations can model the dynamic behavior of individual sucrose ester molecules and their collective self-assembly at an interface. These simulations can provide detailed information on:

Molecular Orientation: How the sucrose headgroup and the laurate tails orient themselves at the interface. It is generally expected that the hydrophilic sucrose moiety will be anchored in the aqueous phase, while the lipophilic laurate chains will extend into the non-polar phase.

Adsorption Dynamics: The process and timescale of surfactant migration from the bulk phase to the interface.

Interfacial Packing: The arrangement and density of the surfactant molecules at the interface, which influences the reduction of interfacial tension.

Conformational Analysis: The specific conformations adopted by the flexible sucrose and laurate components of the molecule upon adsorption.

While direct MD simulation studies on this compound are not readily found, research on other sugar-based surfactants and general surfactant systems highlights the potential of these methods. For instance, simulations can elucidate the effects of surfactant concentration on the properties of the adsorption layer. mdpi.com Furthermore, computational approaches can be used to calculate key parameters like the surface excess concentration, which is a measure of the amount of surfactant adsorbed at the interface. mdpi.com

Theoretical models, such as those based on the Gibbs adsorption isotherm, can be used in conjunction with experimental data to understand the thermodynamics of adsorption. These models relate the change in surface tension to the concentration of the surfactant in the bulk phase, providing insights into the efficiency and effectiveness of the surfactant.

Artificial Neural Networks (ANNs) for System Understanding and Prediction (e.g., Release Properties)

Artificial Neural Networks (ANNs) have emerged as a powerful tool in pharmaceutical sciences for modeling complex, non-linear relationships between formulation variables and product performance, such as drug release profiles. nih.govnih.gov A notable study by Chansanroj et al. demonstrated the application of ANNs for understanding and predicting the drug release properties of matrix tablets formulated with sucrose esters. nih.gov While this study did not exclusively use this compound, it encompassed a range of sucrose esters with varying hydrophilic-lipophilic balance (HLB) values, providing a strong framework for understanding how ANNs can be applied to systems containing such excipients. nih.gov

In this research, two types of ANNs were employed:

Self-Organizing Maps (SOMs): Used for visualizing the interrelationships between various input variables. nih.gov

Multilayer Perceptrons (MLPs): Used for generalizing the system and predicting the drug release properties. nih.gov

The complexity of the system was addressed by considering multiple input variables that influence the drug release from the sucrose ester matrix tablets. nih.gov

Input and Output Variables in the ANN Model for Sucrose Ester Matrix Tablets nih.gov

| Input Variables | Output Variables (Release Properties) |

| Sucrose Ester HLB Value | Initial Burst Release |

| Sucrose Ester Concentration | Mean Dissolution Time |

| Tablet Porosity | Release Exponent (n) |

| Tablet Volume | |

| Tablet Tensile Strength |

The study found that the drug release was primarily influenced by the properties of the sucrose esters (HLB and concentration), tablet volume, and tensile strength. nih.gov Tablet porosity was found to have a smaller impact. nih.gov The trained MLP network was able to accurately predict the drug release profiles, demonstrating the validity of using ANNs for modeling such complex pharmaceutical systems. nih.gov

The application of ANNs, as demonstrated in this study, offers a significant advantage in formulation development. By establishing a robust predictive model, it is possible to reduce the number of experiments required to optimize a formulation. For a specific compound like this compound, a similar approach could be used to build a predictive model for its performance in a controlled-release system. This would involve systematically varying the formulation parameters and using the resulting drug release data to train an ANN. Such a model would be a valuable tool for efficiently designing and optimizing drug delivery systems containing this compound.

Environmental and Sustainability Dimensions in Sucrose 6,6 Dilaurate Research

Biodegradation Pathways and Mechanisms

The environmental fate of Sucrose (B13894) 6,6'-dilaurate is intrinsically linked to its biodegradability. Research indicates that the primary pathway for the biodegradation of sucrose laurate esters is initiated by enzymatic action. clariant.com Specifically, the process begins with the hydrolysis of the ester bonds, a reaction catalyzed by lipase (B570770) enzymes. This initial step breaks the compound down into its constituent parts: sucrose and lauric acid.

The degree of esterification is a significant factor influencing the rate of biodegradation. A higher number of fatty acid chains attached to the sucrose molecule can create steric hindrance, which may inhibit the efficiency of enzymatic hydrolysis. clariant.com In cases where the ester hydrolysis pathway is impeded, an alternative, slower degradation mechanism involving the oxidation of the alkyl chain may occur. clariant.com The inherent biodegradability of sucrose esters positions them as environmentally favorable alternatives to some petroleum-based surfactants. researchgate.netarxiv.orgarxiv.org

Green Chemistry Principles in Synthesis and Processing

The synthesis and processing of Sucrose 6,6'-dilaurate are increasingly being viewed through the lens of green chemistry, which emphasizes the reduction or elimination of hazardous substances and the use of renewable resources.

Utilization of Renewable Feedstocks